molecular formula C11H19NO4S B613304 Boc-(R)-5,5-二甲基噻唑烷-4-羧酸 CAS No. 117918-23-7

Boc-(R)-5,5-二甲基噻唑烷-4-羧酸

货号 B613304
CAS 编号: 117918-23-7
分子量: 261.34
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid” is a compound that involves the use of a Boc-protected group. The Boc group is a protecting group used in organic synthesis1. It can be added to amines under aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O1. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used1.



Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O1. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used1. The Boc group is stable towards most nucleophiles and bases1. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible1.



Molecular Structure Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide2.



Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases1. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible1. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations1.



Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases1. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible1.


科研应用

  1. 用作肽衍生物中脯氨酸类似物:Samanen等人(2009年)的研究发现,5,5-二甲基噻唑烷-4-羧酸(DTC)在肽衍生物中起到了脯氨酸类似物的作用。这项研究揭示了这些衍生物中缺乏分子内氢键的情况,这对于理解肽的结构和功能是一个重要方面(Samanen et al., 2009)

  2. 手性辅助剂和肽合成的构建块的合成:Studer等人(1995年)的工作展示了叔丁基2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸叔丁酯(一种相关化合物)的合成和应用,作为手性辅助剂和二肽合成中的构建块。这项研究对于有机合成中手性分子的发展是重要的(Studer et al., 1995)

  3. α-支链α-氨基酸的对映选择性合成:Studer和Seebach(1995年)的另一项研究探讨了使用Boc-(R)-5,5-二甲基噻唑烷-4-羧酸衍生物对α-支链α-氨基酸进行对映选择性合成。这项研究对于合成具有特定构型的复杂氨基酸是至关重要的(Studer & Seebach, 1995)

  4. 用于肽合成的保护β-羟基天冬氨酸的制备:Wagner和Tilley(1990年)报道了从N-Boc-(R)-丝氨酸合成(2S,3S)-N-Boc-3-(苄氧基)天冬氨酸β-苄酯,一种β-羟基天冬氨酸衍生物。这种化合物对于通过固相合成将其纳入肽中是重要的(Wagner & Tilley, 1990)

  5. 合成新型甲基(3)5-(N-Boc-哌啶基)-1H-吡唑烷-4-羧酸酯:Matulevičiūtė等人(2021年)开发并合成了新型杂环氨基酸,以它们的N-Boc保护酯形式展示了Boc保护化合物在合成新的分子结构中的多功能性(Matulevičiūtė等人,2021)

Safety And Hazards

As with any chemical, safety precautions should be taken when handling “Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid”. Avoid dust formation, do not get in eyes, on skin, or on clothing. Do not breathe dust. Do not ingest45.


性质

IUPAC Name

(2R)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14)/t6?,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQVNKSOAYTVCV-COBSHVIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(N[C@H](S1)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Thiazolidinedicarboxylicacid, 5,5-dimethyl-, 3-(1,1-dimethylethyl) ester, (4R)-

Citations

For This Compound
1
Citations
M Inoue, D Oyama, K Hidaka, M Kameoka - FEBS Open bio, 2017 - Wiley Online Library
HIV disease became a manageable chronic disease since combination antiretroviral therapy ( cART ) was introduced as the standard treatment regimen. However, the emergence of …
Number of citations: 3 febs.onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。